N-(2-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(2-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine class This compound is characterized by the presence of a chlorophenyl group, a propyl group, and a benzothiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide and a suitable aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the benzothiadiazine intermediate.
Addition of the Propyl Group: The propyl group is added through an alkylation reaction, typically using a propyl halide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with a suitable amine or amide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the benzothiadiazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory compound.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as a precursor or intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- N-(2-chlorophenyl)-4-ethyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- N-(2-chlorophenyl)-4-butyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Uniqueness
N-(2-chlorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group, in particular, may influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile compared to its analogs.
Properties
Molecular Formula |
C17H16ClN3O3S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C17H16ClN3O3S/c1-2-9-21-11-19-25(23,24)16-10-12(7-8-15(16)21)17(22)20-14-6-4-3-5-13(14)18/h3-8,10-11H,2,9H2,1H3,(H,20,22) |
InChI Key |
CFIAPBRNRKCRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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